molecular formula C16H13NO B1530924 2-Methyl-4-phenyl-7-quinolinol CAS No. 92855-40-8

2-Methyl-4-phenyl-7-quinolinol

Cat. No.: B1530924
CAS No.: 92855-40-8
M. Wt: 235.28 g/mol
InChI Key: KIIKDLHPUVATID-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinoline (B57606) Compounds in Chemical and Medicinal Sciences

The story of quinoline in medicine is inextricably linked to the fight against malaria. The first breakthrough came with the isolation of quinine (B1679958) from the bark of the Cinchona tree in the 17th century. ontosight.ai This natural quinoline alkaloid was the first effective treatment for malaria and remained a cornerstone of therapy for centuries. The success of quinine spurred chemists to explore the synthesis of other quinoline-based compounds, leading to the development of synthetic antimalarials like chloroquine (B1663885) and primaquine (B1584692). ontosight.aimdpi.com These drugs played a pivotal role in controlling malaria worldwide, although the emergence of drug-resistant parasite strains has necessitated the continued search for new quinoline-based therapies. sci-hub.sedrugbank.com

Beyond its antimalarial applications, the quinoline scaffold has proven to be a versatile platform for drug discovery. rsc.orgrasayanjournal.co.in The ability to modify the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, leading to compounds with a wide array of biological activities. rasayanjournal.co.in This structural versatility has cemented the importance of quinoline in medicinal chemistry, making it a "privileged scaffold" for the design of novel bioactive molecules. sci-hub.sedrugbank.com

Overview of Substituted Quinoline Derivatives and Their Diverse Biological Activities

The substitution of the quinoline core with different functional groups has given rise to a vast library of derivatives with a broad spectrum of pharmacological effects. bibliotekanauki.plontosight.ai This has led to the development of quinoline-based drugs for a multitude of diseases. rsc.orgacs.org

Table 1: Diverse Biological Activities of Substituted Quinoline Derivatives

Biological ActivityDescriptionKey Examples of Derivative Classes
Anticancer Quinoline derivatives have shown significant potential in oncology by targeting various aspects of cancer cell biology. Mechanisms of action include the inhibition of protein kinases, which are crucial for cancer cell signaling, and the disruption of tubulin polymerization, a key process in cell division. nih.govacs.orgarabjchem.orgKinase inhibitors, Tubulin polymerization inhibitors
Antimalarial The historical success of quinine has led to the continued development of quinoline-based antimalarials. These compounds often interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. ontosight.aimdpi.com4-aminoquinolines, 8-aminoquinolines
Antimicrobial This class includes antibacterial and antifungal agents. Fluoroquinolones, a major class of synthetic antibiotics, are characterized by a quinolone core and are widely used to treat bacterial infections. acs.orgarabjchem.orgFluoroquinolones, 8-hydroxyquinolines
Anti-inflammatory Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways in the body, suggesting their potential use in treating inflammatory conditions. mdpi.com-
Antiviral Research has explored the use of quinoline derivatives against various viruses, indicating a potential for developing new antiviral therapies. rsc.org-
Anticonvulsant Some substituted quinolines have shown activity in preclinical models of epilepsy, pointing to their potential as anticonvulsant agents. mdpi.comontosight.ai-

The diverse biological activities of substituted quinolines underscore the remarkable versatility of this chemical scaffold and its enduring importance in the quest for new medicines. bibliotekanauki.plontosight.ai

Rationale for Investigating 2-Methyl-4-phenyl-7-quinolinol as a Promising Chemical Entity

The specific compound, this compound, emerges as a promising area of investigation due to the convergence of several key structural features known to impart significant biological activity. The rationale for its study is built upon the established pharmacological importance of its constituent parts: the quinoline core, the 2-methyl group, the 4-phenyl substituent, and the 7-hydroxyl group.

The presence of the quinoline nucleus itself provides a strong foundation, given its proven track record as a pharmacophore in numerous approved drugs. nih.govnih.gov The 2-methyl substitution has been noted in various biologically active quinolines, including some with anticancer properties. bibliotekanauki.pl

The 4-phenyl substitution is particularly noteworthy. Phenyl-substituted quinolines have been identified as potent cytotoxic and antimitotic agents, with some demonstrating the ability to interact with tubulin, a critical target in cancer chemotherapy. acs.org Furthermore, 4-phenyl-2-quinolone derivatives have been explored as a new class of anticancer agents. nih.gov

The 7-hydroxyl group (or a group at the 7-position) is also significant. For instance, certain 7-substituted quinoline derivatives have been investigated for their anticancer activities. acs.org The position and nature of substituents on the quinoline ring can significantly influence the compound's interaction with biological targets.

Therefore, the combination of these specific substituents in this compound creates a molecule with a high probability of exhibiting interesting biological properties, particularly in the realm of anticancer research. The rationale for its investigation lies in the hypothesis that the synergistic effect of these well-chosen functional groups on the robust quinoline scaffold could lead to a novel chemical entity with potent and selective therapeutic potential. Further research into its synthesis, characterization, and biological evaluation is therefore a logical and promising step in the ongoing exploration of quinoline chemistry for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIKDLHPUVATID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972062
Record name 2-Methyl-4-phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-69-1
Record name 2-Methyl-4-phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 4 Phenyl 7 Quinolinol and Its Derivatives

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this bicyclic system. These methods generally involve the condensation and cyclization of anilines with carbonyl compounds or their equivalents.

Friedländer Annulation and its Variants

The Friedländer synthesis is a straightforward and widely used method for quinoline synthesis. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). derpharmachemica.comwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. derpharmachemica.comwikipedia.org

There are two primary mechanistic pathways proposed for the Friedländer synthesis. wikipedia.org The first involves an aldol (B89426) addition as the rate-limiting step, followed by elimination of water to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org

Various catalysts have been employed to improve the efficiency and mildness of the Friedländer reaction, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.orgorganic-chemistry.orgrsc.org For instance, molecular iodine (1 mol%) has been shown to be a highly efficient catalyst for this transformation. rsc.org Additionally, environmentally friendly approaches using solid acids like Nafion under microwave irradiation have been developed. organic-chemistry.org A sulfonic acid functionalized liquid, 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO3H), has also been utilized as a dual solvent-catalyst, demonstrating high efficiency and reusability. tandfonline.com

Table 1: Variants of the Friedländer Annulation
Variant/CatalystKey FeaturesReference
Classical (Acid/Base Catalysis)Uses traditional acid or base catalysts like NaOH, H2SO4. Can require harsh conditions. derpharmachemica.com
Iodine CatalysisMild and efficient, requiring only catalytic amounts of molecular iodine. rsc.org
Lewis Acid CatalysisEmploys Lewis acids such as neodymium(III) nitrate (B79036) hexahydrate for rapid and efficient synthesis. wikipedia.org
Solid Acid Catalysis (e.g., Nafion)Environmentally friendly, often used with microwave irradiation for faster reactions. organic-chemistry.org
Dual Solvent-Catalyst (ImBu-SO3H)Acts as both solvent and catalyst, allowing for easy product separation and catalyst recycling. tandfonline.com

Doebner Reaction and its Modifications

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org This three-component reaction is a valuable alternative to the Pfitzinger reaction. wikipedia.org A related method, the Doebner-Miller reaction, is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net This reaction is catalyzed by Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid. wikipedia.org

The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination mechanism. wikipedia.org The reaction conditions can be modified, for example, by using a two-phase system with toluene (B28343) and a phase-transfer catalyst, although this approach has limitations and is most suitable for sterically accessible α,β-unsaturated aldehydes. thieme-connect.com

Knorr Quinoline Cyclization

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid, to yield α-hydroxyquinolines (quinolin-2-ones). drugfuture.commdpi.comwikipedia.org The reaction proceeds by heating a β-ketoester with an arylamine to form the intermediate anilide, which then undergoes cyclization. drugfuture.com The mechanism is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org Polyphosphoric acid (PPA) is also a common reagent for effecting this cyclization. mdpi.com

Other Cyclization and Condensation Reactions

Several other named reactions are instrumental in the synthesis of quinolines:

Combes Synthesis: This method involves the condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization of the resulting β-amino enone to form a 2,4-disubstituted quinoline. iipseries.orgpharmaguideline.com

Pfitzinger Synthesis: In this reaction, isatin (B1672199) is treated with a base to form isatoic acid, which then condenses with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. pharmaguideline.com

Skraup Synthesis: This is one of the oldest methods for quinoline synthesis, where aniline is heated with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can lead to either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.comjptcp.com

Electrophilic Cyclization of N-(2-Alkynyl)anilines: Substituted quinolines can be synthesized under mild conditions through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov

Targeted Synthetic Strategies for 2-Methyl-4-phenyl-7-quinolinol

The synthesis of the specifically substituted this compound often benefits from more convergent and efficient modern synthetic methods.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov These strategies are particularly well-suited for the synthesis of highly substituted quinolines like this compound.

A notable example is the three-component reaction catalyzed by ammonium (B1175870) acetate (B1210297) for the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. researchgate.net This protocol involves the reaction of an aromatic aldehyde, a ketone, and an amine in a one-pot fashion under mild conditions. researchgate.net While this specific example leads to a dihydroquinoline, modifications and subsequent oxidation could provide a route to the fully aromatic quinoline system.

The synthesis of various quinoline derivatives has been achieved through multicomponent reactions employing different catalysts and starting materials. rsc.orgtandfonline.com For instance, L-proline has been used as a catalyst in the synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives from aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid. nih.gov The principles of these MCRs can be adapted for the synthesis of this compound by selecting the appropriate starting materials: 3-aminophenol (B1664112), benzaldehyde (B42025) (or a derivative), and a source for the 2-methyl group, such as acetone (B3395972) or a related ketone.

Table 2: Starting Materials for the Multicomponent Synthesis of this compound
ComponentFunction in Final ProductExample Reagent
Aniline DerivativeProvides the benzene (B151609) ring and the nitrogen atom of the quinoline core, and the 7-hydroxyl group.3-Aminophenol
AldehydeContributes the C4 carbon and the phenyl substituent.Benzaldehyde
Ketone/Enolizable CarbonylProvides the C2 and C3 carbons, and the 2-methyl group.Acetone or Ethyl acetoacetate

Microwave-Assisted Organic Synthesis (MAOS) and Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.com The application of MAOS to classical quinoline syntheses has demonstrated its potential for creating more sustainable synthetic routes.

For instance, the Combes synthesis, which traditionally involves the acid-catalyzed condensation of anilines with β-diketones, has been adapted to microwave conditions. asianpubs.org A solvent-free approach for the synthesis of 2-methylquinolin-4(1H)-one derivatives, structurally related to the target compound, has been developed using a reusable acidic resin (NKC-9) as a catalyst under microwave irradiation. asianpubs.org This method not only avoids the use of volatile organic solvents but also allows for the recycling of the catalyst, adhering to green chemistry principles. The reactions are completed in short timeframes with high yields. asianpubs.org

Similarly, the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been successfully optimized under microwave irradiation. rsc.orgnih.gov One green modification employs acetic acid as both the solvent and catalyst, avoiding the need for strong, hazardous acids or high-boiling point organic solvents. rsc.org This microwave-assisted approach can achieve quinoline synthesis in as little as five minutes in excellent yields, showcasing a significant improvement in efficiency and environmental friendliness over traditional methods that often require prolonged heating and harsh conditions. rsc.org The use of solid acid catalysts, such as silica-supported P₂O₅, under solvent-free conditions in the Friedländer reaction further exemplifies the move towards greener protocols, offering high yields, short reaction times, and simple product isolation. ijcce.ac.ir

The following table summarizes the advantages of MAOS in quinoline synthesis:

FeatureConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Use Often requires high-boiling, toxic solventsCan often be performed solvent-free or in green solvents
Yields Variable, can be lowOften higher
By-products More frequentReduced
Catalysts Often strong, corrosive acidsCan utilize reusable solid acids

Regioselective Introduction of Methyl, Phenyl, and Hydroxyl Substituents

The specific substitution pattern of this compound, with a methyl group at position 2, a phenyl group at position 4, and a hydroxyl group at position 7, necessitates a regioselective synthetic strategy. The choice of starting materials in classical quinoline syntheses is crucial for controlling the placement of these substituents.

The Combes synthesis offers a viable route. wikipedia.org The reaction of 3-aminophenol with benzoylacetone (B1666692) (1-phenyl-1,3-butanedione) in the presence of an acid catalyst would be expected to yield this compound. The regioselectivity of the cyclization of the intermediate Schiff base, derived from a meta-substituted aniline like 3-aminophenol, generally favors the formation of the 7-substituted quinoline. rsc.org

The Friedländer synthesis provides another powerful method for regioselective synthesis. ijcce.ac.ir The condensation of 2-amino-4-hydroxybenzophenone with acetone would theoretically lead to the desired product. Here, the positions of the phenyl and hydroxyl groups are predetermined by the choice of the aminobenzophenone, and the methyl group at C2 is derived from the acetone reactant. nih.gov

The Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, can also be tailored for this purpose. chemrj.orgwikipedia.org For instance, the reaction of 3-aminophenol with an appropriate α,β-unsaturated ketone derived from acetophenone (B1666503) could potentially yield the 2-methyl-4-phenyl-7-hydroxyquinoline scaffold. The regioselectivity in this reaction with meta-substituted anilines can sometimes lead to a mixture of 5- and 7-substituted products, requiring careful optimization. rsc.org

A one-pot, three-component reaction has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which are close structural analogs of the target compound. nih.govresearchgate.net This method involves the reaction of an aldehyde, 3-aminophenol, and a β-dicarbonyl compound, catalyzed by ammonium acetate. This approach highlights a modern, efficient strategy for constructing the 7-hydroxy-4-phenylquinoline (B8686181) core. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for a target molecule. For quinoline synthesis, key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

A study on the one-pot, three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives provides valuable insight into the optimization of reaction conditions for a closely related structure. researchgate.net The reaction of benzaldehyde, 3-aminophenol, and dimedone was used as a model to screen various catalysts and solvents.

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives researchgate.net

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-EtOH1225
2K₂CO₃ (25)EtOH/H₂O (4:1)843
3Et₃N (10)EtOH1050
4Et₃N (20)EtOH846
5NH₄OAc (25)EtOH582
6NH₄OAc (25)H₂O865
7NH₄OAc (25)CH₃CN1045
8NH₄OAc (25)Toluene1230
9NH₄OAc (25)Dioxane1240
10NH₄OAc (10)EtOH865
11NH₄OAc (20)EtOH675

Reaction conditions: Benzaldehyde (2 mmol), 3-aminophenol (2 mmol), dimedone (2 mmol), catalyst, and solvent (5 mL) were refluxed.

The data clearly indicates that ammonium acetate (NH₄OAc) is the most effective catalyst, and ethanol (B145695) (EtOH) is the optimal solvent for this transformation, providing the highest yield in the shortest time. researchgate.net The catalyst loading also plays a significant role, with 25 mol% giving the best result. researchgate.net

Similarly, in the context of the Friedländer synthesis, optimization studies have been performed. For the synthesis of 2-methyl, 3-acyl, 4-phenyl quinoline, various catalysts and reaction conditions were explored. rsc.org

Table 2: Optimization of Friedländer Synthesis for a 2-Methyl-4-phenylquinoline Derivative rsc.org

EntryCatalyst (mol%)Reaction ConditionsTime (h)Yield (%)
1Ca(OTf)₂/Bu₄NPF₆ (10)H₂O, Reflux661
2Ca(OTf)₂/Bu₄NPF₆ (10)Toluene, Reflux672
3Ca(OTf)₂/Bu₄NPF₆ (10)DCE, Reflux852
4Ca(OTf)₂/Bu₄NPF₆ (10)Neat, 120 °C596
5Ca(OTf)₂ (10)Neat, 120 °C581
6Bu₄NPF₆ (10)Neat, 120 °C832
7Sc(OTf)₃ (10)Neat, 120 °C671
8In(OTf)₃ (10)Neat, 120 °C665

Reaction conditions: 2-Aminobenzophenone (0.50 mmol) and acetylacetone (B45752) (0.50 mmol) were heated in a closed vessel.

These results demonstrate that a solvent-free (neat) reaction at 120 °C using a calcium triflate/Bu₄NPF₆ catalytic system provides a nearly quantitative yield of the quinoline product. rsc.org Such optimization studies are crucial for developing practical and efficient synthetic routes to this compound and its derivatives.

Spectroscopic and Structural Elucidation of 2 Methyl 4 Phenyl 7 Quinolinol

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of 2-methyl-4-phenyl-7-quinolinol is achieved through a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The methyl group (CH₃) at the C2 position would typically appear as a sharp singlet in the upfield region (around 2.5-2.9 ppm). Protons on the phenyl group and the quinoline (B57606) core would produce a complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The proton of the hydroxyl group (-OH) at C7 would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, 16 distinct signals would be expected, barring any coincidental overlaps. The methyl carbon would be found upfield, while the carbons of the phenyl ring and the quinoline system would resonate at lower fields. The carbon atom C7, bonded to the hydroxyl group, would show a characteristic chemical shift influenced by the electronegative oxygen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures, as specific experimental data is not widely available.)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include:

A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, often indicating hydrogen bonding.

Sharp peaks around 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching.

Vibrations in the 1500-1650 cm⁻¹ range, which are typical for C=C and C=N stretching within the quinoline and phenyl rings.

A C-O stretching band, expected around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 235.28 g/mol ), the mass spectrum run under electron impact (EI) conditions would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 235. The fragmentation pattern of quinolines is often characterized by the loss of small, stable molecules. mcmaster.caacs.org A common fragmentation pathway for methylquinolines involves the loss of a hydrogen atom to form a stable quinolyl-methyl cation. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy examines the electronic transitions within the molecule and is particularly sensitive to conjugated systems. The extended π-system of the phenyl-substituted quinoline core in this compound would result in characteristic absorption bands in the UV region. Spectra of hydroxyquinolines typically show multiple absorption bands corresponding to π→π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent, reflecting the potential for different tautomeric forms. researchgate.netnih.gov

Investigation of Tautomeric Equilibria in this compound

Hydroxyquinolines can exist in equilibrium between different tautomeric forms, most notably the enol (-OH) form and the keto (=O) or zwitterionic forms. This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comlibretexts.org

Enol Tautomer: This is the 7-hydroxyquinoline (B1418103) form as named.

Keto Tautomer (Quinolinone): This form, a zwitterionic quinolin-1-ium-7-olate, would involve a proton transfer from the hydroxyl group to the quinoline nitrogen, resulting in a charged species.

The position of this equilibrium is highly dependent on several factors, including the substitution pattern, solvent polarity, and temperature. chemrxiv.orglibretexts.org In many cases, the enol form is predominant, particularly in non-polar solvents. However, in polar or protic solvents, the equilibrium can shift towards the more polar keto or zwitterionic tautomer due to stabilization by solvent molecules. nih.gov Spectroscopic techniques like UV-Vis and NMR are powerful tools for studying these equilibria, as the different tautomers exhibit distinct spectral signatures. nih.gov For instance, a change in the solvent could lead to a noticeable shift in the UV absorption maxima or different chemical shifts in the NMR spectrum, allowing for the quantification of the tautomeric ratio. chemrxiv.org

Computational and Theoretical Investigations of 2 Methyl 4 Phenyl 7 Quinolinol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are powerful quantum mechanical tools used to predict the properties of molecules from first principles. These computational techniques are instrumental in understanding the relationship between a molecule's structure and its chemical behavior without the need for empirical data. For quinoline (B57606) derivatives, DFT is widely employed to calculate optimized geometries, electronic properties, and spectroscopic signatures.

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of a compound like 2-Methyl-4-phenyl-7-quinolinol, researchers can predict bond lengths, bond angles, and dihedral angles. This information provides insight into the molecule's steric and conformational properties.

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets. For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bonding.

DFT calculations can accurately predict the vibrational and electronic spectra of molecules, which can be used to interpret experimental data or to characterize a compound before it is synthesized.

Vibrational Spectra (FT-IR and Raman): Theoretical calculations provide the vibrational frequencies and intensities of a molecule's normal modes. These computed spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in an ultraviolet-visible (UV-Vis) spectrum. These calculations help to understand the electronic transitions, often described as π→π* or n→π*, that give rise to the observed colors and photophysical properties of compounds.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For a compound like this compound, docking studies would involve:

Target Identification: Selecting a biologically relevant protein target. Quinoline derivatives have been studied as inhibitors of various enzymes and receptors, including DNA gyrase, tubulin, and various kinases. nih.gov

Binding Pose Prediction: Placing the ligand into the active site of the protein and calculating the most stable binding poses.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) for each pose using a scoring function. A lower binding energy generally indicates a more stable protein-ligand complex.

Interaction Analysis: Visualizing the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Such studies could reveal, for instance, that the 7-hydroxyl group and the quinoline nitrogen of this compound act as key hydrogen bond donors or acceptors, anchoring the molecule within the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

Developing a QSAR model for a class of compounds including this compound would involve:

Data Set: Compiling a set of structurally related quinoline derivatives with experimentally measured biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with biological activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model could identify key structural features of the quinoline scaffold that are critical for its biological effect, guiding the design of more potent analogs. For example, a model might indicate that antioxidant activity in this class of compounds increases with a decreasing molecular volume and lipophilicity.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail later in development due to poor ADMET profiles. researchgate.net

These predictive models evaluate several key parameters. A summary of commonly predicted ADMET properties is presented in the table below.

Property CategoryParameterDescription
Absorption Human Intestinal Absorption (HIA)Predicts the percentage of a compound absorbed from the human gut.
Caco-2 PermeabilityAn in vitro model for predicting intestinal absorption of drugs.
Lipinski's Rule of FiveA set of rules to evaluate druglikeness and determine if a compound has properties that would likely make it an orally active drug.
Distribution Blood-Brain Barrier (BBB) PermeabilityPredicts whether a compound can cross the BBB and affect the central nervous system.
Plasma Protein Binding (PPB)Predicts the extent to which a compound binds to proteins in the blood plasma, which affects its distribution.
Metabolism CYP450 Inhibition/SubstratePredicts whether a compound is a substrate or inhibitor of key cytochrome P450 enzymes, which are crucial for drug metabolism.
Excretion Total ClearancePredicts the rate at which a compound is removed from the body.
Toxicity AMES ToxicityPredicts the mutagenic potential of a compound.
hERG InhibitionPredicts the risk of cardiotoxicity by blocking the hERG potassium channel.
HepatotoxicityPredicts the potential for the compound to cause liver damage.

This table outlines the types of parameters typically evaluated in an in silico ADMET study.

For this compound, these predictions would help assess its potential as a drug, for example, by indicating whether it is likely to be orally bioavailable and non-toxic.

Analysis of Excited-State Proton Transfer (ESPT) Mechanisms and Molecular Switching Properties

Excited-State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon absorption of light. This process is common in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) within the same structure. The presence of the 7-hydroxyl group on the quinoline ring makes this compound a potential candidate for ESPT. nih.gov

Upon excitation with light, the acidity and basicity of functional groups can change dramatically. In a 7-hydroxyquinoline (B1418103) derivative, the phenolic proton can become much more acidic in the excited state, leading to its transfer to the basic quinoline nitrogen atom. nih.gov This creates a transient photo-tautomer with distinct photophysical properties, often resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Computational studies, particularly using TD-DFT, are essential for:

Mapping the Potential Energy Surface: Calculating the energy profile of the proton transfer reaction in both the ground and excited states to confirm that the process is favorable upon excitation.

Characterizing the Tautomer: Predicting the geometry and electronic structure of the excited-state tautomer.

Simulating Spectra: Predicting the fluorescence emission from both the normal and tautomeric forms, which helps to interpret experimental fluorescence data.

The ability to undergo ESPT can lead to interesting molecular switching properties, where the fluorescence color or intensity can be controlled by external stimuli like solvent polarity or pH, making such compounds potentially useful as sensors or molecular probes.

Biological Activities and Pharmacological Potential of 2 Methyl 4 Phenyl 7 Quinolinol and Its Derivatives

Anticancer and Antiproliferative Efficacy

Derivatives of 2-Methyl-4-phenyl-7-quinolinol have demonstrated notable potential as anticancer agents, exhibiting efficacy through various mechanisms including cytotoxicity against cancer cell lines, induction of cell cycle arrest and apoptosis, inhibition of tubulin polymerization, and modulation of cancer-related enzymes.

A significant body of research has established the cytotoxic effects of 2-phenyl-4-quinolone derivatives against a broad spectrum of human cancer cell lines. These compounds have shown potent activity against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer). nih.govresearchgate.netmdpi.com For instance, certain 2-phenyl-4-quinolones with substituents at various positions have displayed strong cytotoxicity against human lung carcinoma (A-549) and two colon carcinoma cell lines (COLO-205 and KM-20L2). nih.gov

Derivatives have also been found to be active against leukemia cell lines, including K562, MV4-11, and HL-60. nih.gov One study reported that the compound 2-phenyl-4-quinolone (YT-1) inhibited cell viability in U937, HL-60, and K562 cells. nih.gov Furthermore, some 4-phenyl-2-quinolone derivatives have shown significant antiproliferative activity in HL-60 and H460 cancer cells. nih.gov The T47D breast cancer cell line has also been identified as susceptible to certain quinoline (B57606) derivatives. nih.gov

In Vitro Cytotoxicity of this compound Derivatives

Cell LineCancer TypeObserved Activity
MCF-7Breast CancerPotent Cytotoxicity
HCT-116Colon CancerSignificant Antiproliferative Activity
HepG-2Liver CancerCytotoxic Effects Observed
A549Lung CancerPotent Cytotoxicity
K562LeukemiaInhibited Cell Viability
MV4-11LeukemiaData Suggests Activity
T47DBreast CancerSusceptible to Derivatives
COLO205Colon CancerMarked Cytotoxic Effects
H460Lung CancerSignificant Antiproliferative Activity
HL-60LeukemiaInhibited Cell Viability

A key mechanism underlying the anticancer activity of these quinoline derivatives is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Several studies have demonstrated that these compounds can halt the progression of the cell cycle, often at the G2/M phase. nih.govnih.govnih.gov For example, 2-phenyl-4-quinolone (YT-1) was found to induce G2/M phase arrest in U937 leukemia cells. nih.gov This cell cycle arrest is frequently accompanied by the induction of apoptosis.

The apoptotic process initiated by these compounds often involves the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential. nih.gov This leads to the release of cytochrome c and the subsequent activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govnih.gov Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic proteins like Bax and Bak while decreasing anti-apoptotic proteins like Bcl-2. nih.gov Evidence of apoptosis is further supported by observations of apoptotic bodies and DNA fragmentation in treated cancer cells. nih.gov

Several 2-phenyl-4-quinolone derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization. nih.govnih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the mitotic spindle required for cell division. By disrupting microtubule formation, these compounds interfere with the cell division process, leading to cell cycle arrest and ultimately cell death.

The activity of some of these synthetic quinolones is comparable to that of well-known natural antimitotic agents like colchicine (B1669291), podophyllotoxin, and combretastatin (B1194345) A-4. nih.gov Research has shown that these compounds can inhibit the binding of radiolabeled colchicine to tubulin, suggesting they interact with the colchicine-binding site on tubulin. nih.govnih.gov This inhibition of tubulin polymerization disrupts microtubule dynamics, a mechanism that is a validated target for cancer chemotherapy.

In addition to their direct cytotoxic and antimitotic effects, derivatives of this compound have been investigated for their ability to modulate the activity of enzymes that play crucial roles in cancer progression.

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.govnih.gov Certain quinoline derivatives have been designed and evaluated as aromatase inhibitors, showing potential for the treatment of breast cancer. researchgate.net For example, a derivative, 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline, has been shown to inhibit aromatase enzyme activity more effectively than the standard drug letrozole. researchgate.net

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is often overexpressed in various cancers and is involved in inflammation and cell proliferation. A new group of 4-(Imidazolylmethyl)quinoline derivatives carrying a methylsulfonyl COX-2 pharmacophore have been synthesized and shown to be potent and selective inhibitors of the COX-2 isozyme. nih.gov These compounds have also demonstrated cytotoxicity against breast cancer cell lines, suggesting a dual mechanism of action. nih.gov

Antimicrobial Spectrum and Potency

Beyond their anticancer properties, quinoline derivatives, including those related to this compound, have demonstrated a broad spectrum of antimicrobial activity.

Research has shown that various 2-phenyl-quinoline derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net

Gram-Positive Bacteria: Significant activity has been observed against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Some derivatives have also shown inhibitory effects against Bacillus subtilis. mdpi.comnih.gov

Gram-Negative Bacteria: While generally more effective against Gram-positive strains, some compounds have exhibited activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net However, in some studies, the activity against P. aeruginosa was found to be weak. mdpi.com

Mycobacterium tuberculosis : The quinoline core is a key feature of some antitubercular drugs, and research continues to explore new quinoline derivatives for their potential against Mycobacterium tuberculosis.

The antibacterial mechanism of these compounds is an area of ongoing investigation, with structure-activity relationship studies indicating that modifications to the quinoline scaffold can significantly impact their potency and spectrum of activity. mdpi.comnih.gov

Antibacterial Spectrum of 2-Phenyl-quinoline Derivatives

Bacterial StrainGram StainObserved Activity
Escherichia coliGram-NegativeModerate Activity
Pseudomonas aeruginosaGram-NegativeWeak to Moderate Activity
Staphylococcus aureusGram-PositiveGood to Significant Activity
Mycobacterium tuberculosisN/A (Acid-Fast)Potential Activity

Antifungal Efficacy

Derivatives of the quinoline scaffold have demonstrated notable efficacy against a range of fungal pathogens. The structural features of these molecules play a crucial role in their antifungal action. Studies on substituted 2-methyl-8-quinolinols, which are structurally related to the subject compound, have shown that the type and position of substituents significantly influence their fungitoxic properties. For instance, the introduction of halogen groups, such as in 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinol, has been shown to produce the most potent antifungal effects against fungi like Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.govnih.gov

The mechanism of antifungal action for many quinoline derivatives is believed to involve the chelation of metal ions essential for fungal enzyme activity, thereby disrupting critical metabolic pathways. Furthermore, these compounds can interfere with the fungal cell membrane integrity, leading to the leakage of cellular contents and ultimately cell death. acs.org Research into various quinoline derivatives continues to reveal promising candidates for the development of new antifungal agents. researchgate.net

Table 1: Antifungal Activity of Selected Quinoline Derivatives

Compound Test Fungi MIC (µg/mL) Reference
5,7-dichloro-2-methyl-8-quinolinol Aspergillus niger 1.6 nih.gov
5,7-dibromo-2-methyl-8-quinolinol Aspergillus niger 3.1 nih.gov
5-iodo-2-methyl-8-quinolinol Trichophyton mentagrophytes 12.5 nih.gov

Antimycobacterial Activity

The global health challenge posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with significant antimycobacterial potential. mdpi.com The lipophilicity and electronic properties conferred by different substituents on the quinoline ring are critical for their activity against mycobacteria.

For example, studies on a series of quinolone derivatives revealed that compounds with a trifluoromethyl group at the para-position of a phenyl ring substituent exhibited potent activity. mdpi.com Specifically, certain compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against M. tuberculosis H37Rv. mdpi.com The mechanism of action for many quinolone-based antimycobacterial agents involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com

Table 2: Antimycobacterial Activity of Selected Quinolone Derivatives

Compound Derivative Strain MIC (µg/mL) Reference
Quinolone derivative with single trifluoromethyl substituent M. tuberculosis H37Rv 2.5 mdpi.com
Dimethoxy substituted quinolone derivative M. tuberculosis H37Rv Potent Activity mdpi.com
Pyridine ring-containing quinolone derivative M. tuberculosis H37Rv Good Potency mdpi.com

Antiviral Properties and Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition, Dengue Virus Inhibition)

The antiviral potential of quinoline derivatives has been explored against various viruses, with notable activity observed against Human Immunodeficiency Virus Type 1 (HIV-1) and Dengue virus. nih.govnih.govnih.gov

HIV-1 Reverse Transcriptase Inhibition:

HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, making it a key target for antiviral drugs. nih.gov Certain quinolin-2-one derivatives have been synthesized and shown to be active inhibitors of HIV-1 RT. nih.gov For instance, compounds with a chlorine substituent at the C-6 position have demonstrated increased potency, with IC50 values as low as 0.15 µM. nih.gov These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov Molecular docking studies have suggested that these derivatives interact with residues in the allosteric pocket in a manner similar to established NNRTIs like efavirenz. nih.gov

Dengue Virus Inhibition:

Dengue fever is a mosquito-borne viral illness for which no specific antiviral treatment is currently available. nih.govnih.gov Novel quinoline derivatives have been identified as potent inhibitors of Dengue virus serotype 2 (DENV2). nih.gov These compounds appear to act at an early stage of the virus life cycle, reducing the intracellular production of the envelope glycoprotein (B1211001) and the yield of infective virions. nih.gov Some derivatives have shown dose-dependent inhibition in the low and sub-micromolar range. nih.gov

Table 3: Antiviral Activity of Selected Quinoline Derivatives

Compound Type Virus Target Activity (IC50/EC50) Reference
Quinolin-2-one derivative (4d2) HIV-1 Reverse Transcriptase IC50 = 0.15 µM nih.gov
Quinolin-2-one derivative (4a2) HIV-1 Reverse Transcriptase IC50 = 0.21 µM nih.gov
Novel Quinoline Derivative (Compound 1) Dengue Virus Serotype 2 Low µM range nih.gov
Novel Quinoline Derivative (Compound 2) Dengue Virus Serotype 2 Sub-µM range nih.gov

Anti-inflammatory and Analgesic Effects

Quinoline and its derivatives have been recognized for their anti-inflammatory and analgesic properties, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govmdpi.com

Cyclooxygenase (COX) Isozyme Inhibition

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net The two main isoforms are COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Certain quinoline derivatives have been investigated for their COX inhibitory activity. For example, some 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent COX-2 inhibitors, with IC50 values as low as 0.026 µM. nih.gov The development of selective COX-2 inhibitors within the quinoline class of compounds holds significant therapeutic promise. researchgate.net

Table 4: COX-2 Inhibitory Activity of Selected Phenyl Quinoline Phenol Derivatives

Compound COX-2 Inhibition (IC50) Reference
Compound 4h 0.026 µM nih.gov
Compound 4j 0.102 µM nih.gov

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, quinoline derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Inflammation is a complex process regulated by a network of signaling molecules and transcription factors. neliti.com

Studies have shown that certain quinoline derivatives can suppress the expression of pro-inflammatory genes. researchgate.net This includes the downregulation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net By interfering with these signaling cascades, quinoline derivatives can effectively dampen the inflammatory response.

Other Emerging Biological Activities

The therapeutic potential of this compound and its analogs extends beyond the aforementioned activities. The versatile quinoline scaffold has been shown to possess a range of other biological properties that are currently being explored. These include anticancer, anticonvulsant, and cardiovascular activities. acs.org The ability of quinoline derivatives to intercalate with DNA and inhibit enzymes such as topoisomerases has made them attractive candidates for cancer chemotherapy. Furthermore, their interactions with various receptors and ion channels in the central nervous system have led to investigations into their potential as anticonvulsant agents. The diverse pharmacological profile of this class of compounds underscores its importance in the ongoing search for new and effective therapeutic agents.

Antimalarial Activity

Quinoline derivatives have historically been a cornerstone of antimalarial drug development, with compounds like chloroquine (B1663885) and primaquine (B1584692) being notable examples. nih.gov Research into new quinoline-based compounds is driven by the increasing prevalence of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

Several derivatives of the core quinoline structure have demonstrated significant potency against malaria parasites. For instance, the 4-aminoquinoline (B48711) class of agents targets the feeding process of the parasite's erythrocyte stage. acs.org Modifications to the quinoline nucleus have yielded compounds with potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov

One derivative, ELQ-300, which features a diaryl ether moiety, shows potent activity against multidrug-resistant P. falciparum, with IC50 values of 1.8 nM and 1.7 nM against the W2 and TM90-C2B strains, respectively. nih.gov Another compound, P4Q-158, exhibits an IC50 value of 3.07 nM against the liver stage of the Plasmodium berghei parasite in vitro. nih.gov Furthermore, the derivative CK-2-68 demonstrated an IC50 of 31 nM against the 3D7 strain of P. falciparum and was capable of completely clearing P. berghei parasites in mice when administered orally. nih.gov The mechanism for some of these compounds involves the inhibition of hematin (B1673048) polymerization, a crucial detoxification process for the parasite. nih.govmdpi.com

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

CompoundTarget Organism/StrainActivity (IC₅₀/EC₅₀)Reference
ELQ-300P. falciparum (W2 strain)1.8 nM (IC₅₀) nih.gov
ELQ-300P. falciparum (TM90-C2B strain)1.7 nM (IC₅₀) nih.gov
P4Q-158P. berghei (liver stage)3.07 nM (IC₅₀) nih.gov
CK-2-68P. falciparum (3D7 strain)31 nM (IC₅₀) nih.gov
SL-2-64P. falciparum (3D7 strain)3.3 mg/kg (ED₅₀) nih.gov
TebuquineP. falciparum (K1 CQR strain)Potent Activity semanticscholar.org
DDD107498P. falciparum (3D7 strain)Low nanomolar acs.org

Neuroprotective Potential

Derivatives of the quinoline scaffold have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govnih.gov Their neuroprotective effects are often attributed to a multifunctional mechanism of action, including antioxidant properties and the inhibition of key enzymes involved in neurotransmitter metabolism. nih.gov

A primary strategy in managing neurodegenerative disorders is to increase the levels of certain neurotransmitters in the brain. nih.gov Quinoline derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govnih.gov Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. nih.gov Similarly, MAO-B inhibition can prevent the degradation of dopamine (B1211576) and reduce oxidative stress, offering protective benefits. nih.govmdpi.com

For example, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to be potent inhibitors of both human BChE (hBChE) and human MAO-B (hMAO-B). nih.gov One such quinolylnitrone, compound 19, exhibited an IC50 value of 1.06 nM for hBChE and 4.46 µM for hMAO-B. nih.gov These compounds may also exert neuroprotective effects through their ability to chelate biometals and scavenge free radicals. nih.gov

Table 2: Enzyme Inhibition by Neuroprotective Quinoline Derivatives

Compound/Derivative ClassTarget EnzymeInhibition (IC₅₀)Reference
Quinolylnitrone 19Human Butyrylcholinesterase (hBChE)1.06 nM nih.gov
Quinolylnitrone 19Human Monoamine Oxidase B (hMAO-B)4.46 µM nih.gov
8-HydroxyquinolinesHuman Monoamine Oxidase B (hMAO-B)Selective Inhibition nih.gov
Designed Quinoline DerivativesAcetylcholinesterase (AChE)Predicted Inhibition nih.govnih.gov
Designed Quinoline DerivativesCatechol-O-methyltransferase (COMT)Predicted Inhibition nih.gov

Insecticidal Properties

Heterocyclic compounds, including those with structures related to quinoline, have been investigated for their potential as insecticides. mdpi.com The development of new insecticidal agents is critical due to the rise of resistance in pest populations to existing products. mdpi.comnih.gov

Research has shown that derivatives containing a 2-phenylpyridine (B120327) moiety exhibit significant insecticidal activity. mdpi.com In one study, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and tested against various pests. Several of these compounds, at a concentration of 500 mg/L, demonstrated 100% inhibition against the armyworm, Mythimna separata. mdpi.com

Additionally, other related heterocyclic systems have shown promise. A pyrimido[2,1-b]quinazoline derivative was synthesized and screened for its properties against Anopheles arabiensis, a major malaria vector. The compound proved to be a potent larvicidal agent, achieving 100% mortality. nih.gov These findings highlight the potential of quinoline-related scaffolds in the development of new crop protection and vector control agents.

Table 3: Insecticidal Activity of Related Heterocyclic Derivatives

Compound ClassTarget PestActivityReference
2-Phenylpyridine derivatives (5a, 5d, 5g, 5h, 5k)Mythimna separata100% inhibition at 500 mg/L mdpi.com
Pyrimido[2,1-b]quinazoline derivative (DHPM3)Anopheles arabiensis (larvae)100% mortality nih.gov

Antiprotozoal and Antihelmintic Activities

Beyond malaria, quinoline derivatives have demonstrated a broad spectrum of activity against various protozoan parasites and helminths. nih.gov A series of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were evaluated in vitro against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei, showing activity with IC50 values in the micromolar range. nih.gov

Similarly, furanchalcone–quinoline hybrids have been synthesized and tested against Leishmania (V) panamensis and Trypanosoma cruzi. researchgate.net Some of these hybrids were more active than the standard drug benznidazole (B1666585) against T. cruzi. researchgate.net Other studies have focused on activity against intestinal protozoa. Derivatives of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide showed potent anti-amoebic activity against Entamoeba histolytica, with one compound (QC4) recording an IC50 value of 0.36 µM, significantly more potent than the standard drug metronidazole (B1676534) (IC50 = 1.8 µM). researchgate.net

In the realm of antihelmintic research, novel thiazolo (2,3-b) quinazoline (B50416) derivatives were synthesized and evaluated for their activity. researchgate.net Several of the synthesized compounds demonstrated notable anthelmintic properties. researchgate.net This broad-spectrum activity underscores the versatility of the quinoline scaffold in combating a wide range of parasitic infections. nih.gov

Table 4: Antiprotozoal and Antihelmintic Activity of Quinoline Derivatives

Compound Class/DerivativeTarget OrganismActivity (IC₅₀)Reference
Quinoline derivative (QC4)Entamoeba histolytica0.36 µM researchgate.net
Furanchalcone-imidazole hybrid (8e)Leishmania (V) panamensis0.78 µM researchgate.net
Furanchalcone-imidazole hybrid (8e)Trypanosoma cruzi0.66 µM researchgate.net
2-phenyl-2H-indazole derivativesEntamoeba histolytica< 0.050 µM nih.gov
2-phenyl-2H-indazole derivativesGiardia intestinalis< 0.050 µM nih.gov
Thiazolo (2,3-b) quinazoline derivativesHelminthsGood Activity researchgate.net

Structure Activity Relationship Sar Studies of 2 Methyl 4 Phenyl 7 Quinolinol Derivatives

Impact of Substituent Modifications at Positions 2, 4, and 7 on Pharmacological Profiles

The biological activity of 2-Methyl-4-phenyl-7-quinolinol derivatives is highly sensitive to the nature and position of substituents on the quinoline (B57606) ring system. Research into analogous compounds has demonstrated that even minor alterations at positions 2, 4, and 7 can lead to significant changes in pharmacological effects, including potency and selectivity.

Position 2 (Methyl Group): The methyl group at the C2 position is a key feature. In related oxyquinoline scaffolds investigated as hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, the introduction of a 2-methyl group was found to be compatible with biological activity. nih.gov While providing a tight fit within the enzyme's active site, this small alkyl substituent can influence the molecule's electronic properties and steric profile, which can be crucial for receptor binding. nih.gov Modification or replacement of this methyl group with larger alkyl or functionalized moieties can modulate the compound's lipophilicity and interaction with specific pockets in a biological target.

Position 7 (Hydroxyl Group): The hydroxyl group at the C7 position is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability is often essential for anchoring the molecule within a receptor's binding site. The acidity and hydrogen-bonding capacity of this phenolic hydroxyl group can be modulated by the electronic effects of other substituents on the quinoline ring. In many heterocyclic compounds, the presence and position of hydroxyl groups are vital for antioxidant activity and for specific interactions with amino acid residues in enzymes and receptors. nih.gov Functionalization of this hydroxyl group, for example through methylation or esterification, typically leads to a significant alteration or loss of activity, underscoring its importance as a key pharmacophoric feature.

Table 1: Effect of Substituent Modifications on Biological Activity of Quinoline Analogs

PositionSubstituent ModificationGeneral Impact on Pharmacological Profile
2 Small alkyl groups (e.g., methyl)Generally well-tolerated and can contribute to favorable steric interactions within binding sites. nih.gov
Larger or functionalized groupsCan modulate lipophilicity and specificity, but may also introduce steric hindrance.
4 Substituted Phenyl Ring (e.g., with halogens, methoxy (B1213986) groups)Modulates electronic properties and potential for pi-pi stacking, significantly impacting binding affinity. mdpi.com
Unsubstituted Phenyl RingProvides a foundational hydrophobic interaction and structural scaffold.
7 Hydroxyl GroupActs as a critical hydrogen bond donor/acceptor, often essential for anchoring to the target. nih.gov
Methoxy or other ethersAlters hydrogen bonding capacity, often leading to reduced or modified activity.

Elucidation of Key Pharmacophoric Features for Desired Bioactivities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. For 7-quinolinol derivatives, several key features constitute the pharmacophore responsible for their bioactivities.

The fundamental pharmacophoric elements for this class of compounds typically include:

A Hydrogen Bond Donor: The 7-hydroxyl group is a primary hydrogen bond donor, crucial for specific interactions with target proteins. researchgate.net

An Aromatic Ring System: The quinoline core itself, along with the C4-phenyl ring, provides a necessary scaffold for hydrophobic and aromatic interactions. researchgate.net

A Hydrophobic Feature: The 2-methyl group and the 4-phenyl ring contribute to the hydrophobic character of the molecule, which is important for cell membrane permeability and interaction with hydrophobic pockets in the target. researchgate.net

The spatial arrangement of these features is critical. Pharmacophore models generated for related heterocyclic compounds often reveal a precise three-dimensional geometry required for optimal activity. nih.govfigshare.com The distances and angles between the hydrogen bond donor, the aromatic rings, and the hydrophobic centers define the molecule's ability to fit into the binding site of its biological target. Virtual screening and 3D-QSAR studies on analogous systems help in refining these models and guiding the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov

Table 2: Key Pharmacophoric Features of 7-Quinolinol Derivatives

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Hydrogen Bond Donor (HBD)7-Hydroxyl GroupHydrogen Bonding
Aromatic Ring (AR)Quinoline Nucleus, 4-Phenyl RingPi-Pi Stacking, Aromatic Interactions
Hydrophobic (HY)2-Methyl Group, 4-Phenyl RingHydrophobic Interactions

Conformational Analysis and its Influence on Biological Potency

The biological potency of a molecule is not only dependent on its structure and pharmacophoric features but also on its ability to adopt the correct conformation to bind to its target. Conformational analysis of this compound derivatives is therefore essential to understand their SAR.

Computational studies, such as molecular mechanics and quantum chemical calculations, can be employed to determine the low-energy conformations of these derivatives. These studies can reveal whether certain substituents on the phenyl ring or the quinoline core favor a more planar or a more twisted conformation. A more rigid conformation might be beneficial for binding if it pre-organizes the molecule in the bioactive conformation, thus reducing the entropic penalty upon binding. Conversely, some degree of conformational flexibility might be necessary to allow for an induced-fit mechanism with the biological target. The interplay between the conformational preferences of the molecule and the topology of the binding site ultimately dictates the biological potency.

Mechanistic Insights into the Biological Actions of 2 Methyl 4 Phenyl 7 Quinolinol

Ligand-Receptor Interaction Dynamics and Binding Affinities

There is no available data from binding assays or molecular modeling studies that detail the ligand-receptor interaction dynamics or binding affinities of 2-Methyl-4-phenyl-7-quinolinol with any biological target.

To illustrate the types of data that would be relevant for this section, the following table is a hypothetical representation of binding affinity data. It is important to note that the data presented in this table is purely illustrative and is not based on any experimental results for this compound.

TargetAssay TypeBinding Affinity (Kᵢ/Kₐ/IC₅₀)
Hypothetical Target ARadioligand Binding AssayValue (e.g., nM, µM)
Hypothetical Target BSurface Plasmon ResonanceValue (e.g., nM, µM)

Cellular Pathway Modulation and Downstream Effects

There is no published research that elucidates the cellular pathways modulated by this compound or its downstream effects.

For related compounds, some insights into pathway modulation have been reported. For example, 4-phenyl quinoline (B57606) derivatives that interact with serotonin receptors have been shown to inhibit the downstream activation of the ERK signaling pathway. This demonstrates that quinoline-based molecules can influence key cellular signaling cascades. However, without specific studies on this compound, it is impossible to determine which, if any, cellular pathways it may affect.

The following table provides a hypothetical overview of cellular pathway modulation. This table is for illustrative purposes only and does not represent actual data for this compound.

Cellular PathwayKey Proteins/MarkersObserved Effect
Hypothetical Pathway 1Protein X, Protein YUpregulation/Downregulation
Hypothetical Pathway 2Phospho-Protein ZIncreased/Decreased Phosphorylation

Design and Synthesis of Novel 2 Methyl 4 Phenyl 7 Quinolinol Analogs and Hybrid Molecules

Rational Design Strategies for Enhanced Bioactivity, Selectivity, and Reduced Toxicity

Rational drug design involves the iterative process of designing and synthesizing compounds based on the understanding of their biological targets and structure-activity relationships (SAR). nih.govgeneonline.com For the 2-Methyl-4-phenyl-7-quinolinol scaffold, design strategies focus on modifying its three main components: the quinoline (B57606) core, the C2-methyl group, the C4-phenyl ring, and the C7-hydroxyl group to optimize interactions with biological targets, thereby enhancing bioactivity and selectivity while minimizing off-target effects and toxicity. nih.govnih.gov

Key strategies include:

Modification of the C4-Phenyl Ring: The substitution pattern on the C4-phenyl ring is a critical determinant of biological activity. Introducing small, lipophilic, or electron-withdrawing/donating groups can modulate the compound's electronic and steric properties, influencing its binding affinity to target proteins. For instance, SAR studies on similar 2-arylquinolines have shown that substitutions at the C-6 position of the quinoline ring can lead to potent and selective anticancer properties. rsc.org

Alterations at the C7-Hydroxyl Group: The phenolic hydroxyl group at the C7 position is a key site for forming hydrogen bonds with target receptors. It can be converted to ethers or esters to explore the impact on activity and physicochemical properties. This position can also serve as an attachment point for linkers in hybrid molecules.

Exploring Substitutions on the Quinoline Core: While the parent scaffold is this compound, substitutions at other available positions on the quinoline nucleus (e.g., C5, C6, C8) can significantly impact activity. For example, adding halogen atoms or methoxy (B1213986) groups can alter lipophilicity and metabolic stability, potentially leading to improved potency and a better toxicity profile. nih.gov

The following table summarizes rational design approaches based on SAR studies of related quinoline structures.

Modification SiteType of ModificationRationale/ObjectivePotential Outcome
C4-Phenyl RingIntroduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃)Modulate electronic interactions with the target binding site.Enhanced binding affinity and selectivity. nih.gov
C7-Hydroxyl GroupConversion to ethers or esters (e.g., -OCH₃, -OCOCH₃)Alter hydrogen bonding capacity and lipophilicity.Improved cell permeability and modified bioactivity.
Quinoline Core (e.g., C6, C8)Substitution with halogens (e.g., -F, -Cl) or bulky groups.Improve target selectivity and block metabolic sites.Increased potency and metabolic stability. rsc.org
C2-Methyl GroupReplacement with other alkyl or aryl groups.Explore steric tolerance within the target's binding pocket.Optimization of van der Waals interactions for higher potency.

Hybridization with Other Biologically Active Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. researchgate.netmdpi.com This approach aims to create novel compounds with dual or synergistic modes of action, potentially overcoming drug resistance, improving affinity, and reducing side effects. researchgate.netnih.gov The this compound scaffold has been identified as a suitable candidate for creating hybrid molecules due to its versatile chemical nature and established biological relevance. nih.govnih.gov

Commonly hybridized scaffolds include:

Naphthoquinones: Known for their anticancer properties, naphthoquinone moieties can be linked to the quinoline core to create hybrids with potential dual mechanisms, such as topoisomerase inhibition and redox cycling. mdpi.comresearchgate.net

Pyrazole and Triazole Moieties: These five-membered heterocyclic rings are present in many antifungal and anticancer drugs. Hybridizing them with the quinoline scaffold can lead to compounds with enhanced potency against various cancer cell lines or fungal strains. nih.govmdpi.com

Coumarins: These natural compounds exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects. Quinoline-coumarin hybrids have been synthesized to explore synergistic therapeutic potential. nih.gov

Chalcones: As precursors to flavonoids, chalcones possess significant anti-inflammatory and anticancer activities. The combination of quinoline and chalcone (B49325) pharmacophores has yielded hybrids with promising cytotoxic effects against cancer cells. researchgate.net

The table below details examples of hybridization strategies involving the quinoline nucleus.

Hybrid TypeLinked Biologically Active ScaffoldDesign RationaleResulting Biological Activity
Quinoline-Naphthoquinone1,4-NaphthoquinoneCombine redox activity of naphthoquinone with the quinoline pharmacophore.Enhanced antineoplastic (anticancer) activity. nih.govresearchgate.net
Quinoline-PyrazolePyrazole CarboxamideCreate a multi-target agent by integrating two known antifungal/anticancer pharmacophores.Potent antifungal or anticancer agents. nih.govresearchgate.net
Quinoline-ArtemisininArtemisininDevelop a dual-action agent to combat drug-resistant malaria.Promising antimalarial activity. nih.gov
Quinoline-CoumarinCoumarinAchieve synergistic effects from two distinct bioactive scaffolds.Reported anticancer and antimicrobial activities. nih.gov

Derivatization for Improved Pharmacokinetic Properties and Bioavailability

While a compound may exhibit high potency in vitro, its therapeutic potential can be limited by poor pharmacokinetic properties, such as low solubility, poor absorption, rapid metabolism, or quick elimination. nih.gov Derivatization of the this compound structure is a key strategy to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby enhancing its bioavailability and in vivo efficacy. mdpi.comfrontiersin.org

Key derivatization approaches include:

Improving Solubility: The introduction of polar functional groups (e.g., amines, carboxylic acids) or ionizable moieties can increase aqueous solubility, which is often a prerequisite for oral absorption. nih.gov

Modulating Lipophilicity: Lipophilicity is a critical parameter that affects a drug's ability to cross cell membranes. rsc.org This property can be fine-tuned by adding or removing lipophilic or hydrophilic substituents to achieve an optimal balance for absorption and distribution. For instance, increasing lipophilicity can enhance passage through the blood-brain barrier.

Enhancing Metabolic Stability: Certain parts of a molecule may be susceptible to rapid metabolism by cytochrome P450 enzymes. frontiersin.org Derivatization, such as adding fluorine atoms or bulky groups at metabolically labile sites, can block these metabolic pathways, prolonging the compound's half-life in the body.

Prodrug Strategies: The 7-hydroxyl group can be temporarily masked with a promoiety to form a prodrug. This ester or ether linkage can be designed to be cleaved by enzymes in the body, releasing the active parent drug at the target site. This strategy can improve solubility, increase permeability, and minimize premature degradation.

The following table outlines common derivatization tactics and their pharmacokinetic goals.

Derivatization StrategyExample ModificationPrimary Pharmacokinetic GoalExpected Outcome
Increase Aqueous SolubilityAddition of an aminoalkyl side chain to the C7-OH group.Improve dissolution and absorption.Higher bioavailability after oral administration.
Optimize Lipophilicity (logP)Introduction of a halogen (e.g., -F, -Cl) on the C4-phenyl ring.Enhance membrane permeability.Improved absorption and tissue distribution. rsc.org
Block Metabolic HotspotsIntroduction of a fluorine atom or a methyl group at a metabolically labile position.Increase metabolic stability and half-life.Reduced clearance and prolonged duration of action.
Prodrug FormationEsterification of the C7-hydroxyl group (e.g., to form an acetate (B1210297) ester).Enhance permeability and protect the active group.Improved oral absorption and targeted drug release.

Potential Non Medicinal Applications of 2 Methyl 4 Phenyl 7 Quinolinol

The unique molecular architecture of 2-Methyl-4-phenyl-7-quinolinol, featuring a rigid quinoline (B57606) core, a hydroxyl group capable of chelation, and phenyl and methyl substitutions, makes it a promising candidate for various advanced material and analytical applications. Its inherent photophysical properties, characterized by fluorescence, and its ability to form stable complexes with metal ions are central to its potential uses beyond the medicinal field. This section explores its applications in optoelectronics, as a chemosensor, and in analytical chemistry.

Future Perspectives and Translational Research for 2 Methyl 4 Phenyl 7 Quinolinol

Advanced Preclinical Development and In Vivo Efficacy Studies

Currently, there is a lack of published data regarding the advanced preclinical development and in vivo efficacy of 2-Methyl-4-phenyl-7-quinolinol. To move forward, a structured preclinical program would be required. This would involve comprehensive safety and toxicology studies in relevant animal models to establish a preliminary safety profile. Subsequent in vivo efficacy studies would be designed based on initial in vitro findings, exploring the compound's therapeutic effects in disease models relevant to its proposed mechanism of action. For instance, if the compound shows promise as an anti-infective agent, its efficacy would need to be tested in animal models of infection.

A hypothetical preclinical development pipeline for this compound might include the following stages:

StageKey ObjectivesPotential Endpoints
Lead Optimization Enhance potency, selectivity, and pharmacokinetic properties.Improved IC50/EC50 values, reduced off-target effects, favorable ADME profile.
In Vivo Pharmacokinetics Determine absorption, distribution, metabolism, and excretion in animal models.Bioavailability, half-life, tissue distribution, metabolite identification.
Preliminary Toxicology Assess acute and sub-chronic toxicity.Maximum tolerated dose (MTD), organ-specific toxicities.
In Vivo Efficacy Evaluate therapeutic effect in relevant disease models.Disease-specific biomarkers, survival rates, functional outcomes.

Exploration of New Therapeutic Areas and Disease Models

The therapeutic applications of this compound remain largely unexplored. The quinoline (B57606) scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govnih.gov Future research should, therefore, involve broad biological screening of this compound against a diverse panel of molecular targets and in various disease-relevant assays.

Potential therapeutic areas for exploration could include:

Oncology: Investigating cytotoxic or cytostatic effects against a panel of cancer cell lines. brieflands.comnih.gov

Infectious Diseases: Screening for activity against various bacterial, fungal, or parasitic pathogens. nih.gov

Neurodegenerative Diseases: Assessing potential neuroprotective effects in models of diseases like Alzheimer's or Parkinson's. nih.gov

Inflammatory Disorders: Evaluating anti-inflammatory properties in relevant cellular and animal models.

The selection of appropriate disease models will be crucial for validating any promising in vitro findings and for understanding the compound's potential therapeutic niche.

Innovations in Sustainable Synthesis and Scalability

The development of efficient, cost-effective, and environmentally friendly synthetic routes is a critical aspect of translational research. While various methods exist for the synthesis of the quinoline core, specific, scalable, and sustainable methods for this compound have not been detailed in the available literature. researchgate.netnih.govresearchgate.net Future research in this area should focus on "green chemistry" principles, such as minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing the number of synthetic steps. mdpi.com

Innovations in synthetic methodology could involve:

Catalytic Methods: Employing novel catalysts to improve reaction efficiency and selectivity.

Flow Chemistry: Developing continuous manufacturing processes for improved scalability and safety.

Mechanochemistry: Utilizing solvent-free or low-solvent reaction conditions to enhance sustainability. researchgate.net

A comparative analysis of potential synthetic routes is necessary to identify the most viable option for large-scale production.

Synthetic ApproachPotential AdvantagesPotential Challenges
Classical Cyclization Reactions Well-established procedures.Often require harsh conditions and may have limited scalability.
Metal-Catalyzed Cross-Coupling High efficiency and functional group tolerance.Cost of catalysts and potential for metal contamination.
One-Pot Multicomponent Reactions Increased efficiency and reduced waste.Optimization of reaction conditions can be complex.
Mechanochemical Synthesis Rapid, scalable, and environmentally friendly. researchgate.netMay require specialized equipment.

Collaborative Research and Interdisciplinary Approaches

The successful translation of a chemical compound from the laboratory to the clinic requires a multifaceted approach involving collaboration between experts from various scientific disciplines. mdpi.com Advancing the study of this compound will necessitate the formation of interdisciplinary research teams.

Key collaborations would include:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize analogs with improved properties and to develop scalable synthetic routes. mdpi.com

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to elucidate the mechanism of action and therapeutic efficacy.

Toxicologists: To perform comprehensive safety assessments.

Computational Chemists: To aid in rational drug design and to predict pharmacokinetic and pharmacodynamic properties. scispace.com

Such collaborative efforts can accelerate the research and development process by integrating diverse expertise and perspectives, ultimately increasing the likelihood of successful clinical translation. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-methyl-4-phenyl-7-quinolinol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving condensation reactions between substituted anilines and ketones or aldehydes. For example, quinoline derivatives are often synthesized using the Skraup or Friedländer reactions. Key factors include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., Lewis acids for regioselectivity). Yield optimization requires monitoring intermediates via HPLC or TLC .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions on the quinoline core.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • IR spectroscopy to identify functional groups (e.g., hydroxyl or methyl groups). Cross-referencing with computational simulations (DFT) improves accuracy .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Quinoline derivatives exhibit antimicrobial, anti-inflammatory, and antimalarial properties. For this compound, in vitro assays (e.g., MIC tests against E. coli or S. aureus) and enzyme inhibition studies (e.g., COX-2 or DHFR targets) are recommended. Always include positive controls (e.g., ciprofloxacin) and validate results across multiple cell lines .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. For example, substituent effects on the quinoline ring can be modeled to optimize interactions with biological targets (e.g., DNA gyrase). Pair computational results with experimental SAR (Structure-Activity Relationship) studies to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., solvent choice affecting solubility). To address this:

  • Standardize testing conditions (e.g., fixed DMSO concentrations).
  • Perform dose-response curves to compare IC₅₀ values across studies.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can reaction kinetics be optimized for scaling up this compound synthesis without compromising purity?

  • Methodological Answer : Employ kinetic profiling via in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Use microreactors for precise control of residence time and temperature. Post-synthesis, optimize purification using column chromatography (silica gel) or recrystallization (ethanol/water mixtures). Purity ≥95% is achievable with these methods .

Q. What are the challenges in elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer : Use proteomics (e.g., affinity pull-down assays) to identify protein targets. Combine with metabolomics (LC-MS) to track metabolic pathway perturbations. For in vivo studies, employ CRISPR-Cas9 knockout models to confirm target specificity. Data integration tools like pathway analysis software (e.g., MetaboAnalyst) are critical .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products across buffers (PBS vs. simulated gastric fluid). Use mass spectrometry to identify hydrolysis or oxidation byproducts. Reconcile discrepancies by replicating protocols from conflicting studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.